Compound Description: N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It demonstrates superior efficacy and tolerability in tumor xenograft models and has a desirable safety and pharmacokinetic profile in humans. [] AC220 is currently undergoing Phase II clinical trials. []
Relevance: AC220, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, contains a benzothiazole core. Furthermore, both compounds share the feature of a substituted phenyl ring directly connected to the benzothiazole moiety through an amide linkage. These structural similarities place both compounds within the broader class of benzothiazole-containing benzamides.
Compound Description: ARN19702 [(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone] is an orally active, reversible N-acylethanolamine acid amidase (NAAA) inhibitor. [] It exhibits a broad analgesic profile across rodent species, showing promising potential as a lead compound for new pain therapeutics without addictive potential. []
Relevance: ARN19702 and 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide both feature a 1,3-benzothiazole ring system, highlighting their shared membership in the benzothiazole family of compounds.
Compound Description: N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is a new organic compound synthesized for evaluation of its antibacterial, antifungal, and anticancer properties. []
Relevance: This compound shares a key structural motif with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: a benzothiazole unit linked to a substituted phenyl ring through an amide bond. This structural similarity suggests a potential relationship in terms of biological activity and places both compounds within a similar chemical class.
Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is one of the novel N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase. []
Relevance: This compound, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, features a 1,3-benzothiazol-2-yl group attached to a benzamide moiety. The presence of this common structural motif links both compounds to the N-benzothiazol-2-yl benzamide class.
Compound Description: These compounds are a series of novel benzothiazole derivatives that have been synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. [] Several compounds within this series exhibited potent analgesic activity and promising anticonvulsant effects without significant neurotoxic or hepatotoxic effects. []
Compound Description: Compound 56 is a highly selective and brain-penetrant orexin-1 receptor (OX1R) antagonist. [] This compound has shown promise in attenuating stress-induced hyperarousal and panic-like behaviors in rodent models without causing hypnotic effects. []
Relevance: Although structurally distinct from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, Compound 56 is included due to its focus on neurological activity, specifically targeting OX1R. This highlights the potential for developing compounds with related structures to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide for exploring neurological applications.
N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide and N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide derivatives
Compound Description: These derivatives are a series of fluoro-substituted sulfonamide benzothiazoles designed and synthesized as potential anticancer and antimycobacterial agents. [] These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain and for cytostatic activity against several human cancer cell lines. []
Relevance: These derivatives share the 1,3-benzothiazole moiety with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. The presence of a fluoro substituent on the benzothiazole ring in these derivatives further strengthens the structural relationship with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide.
3H-pyrido[2,3-d]pyrimidin-4-one derivatives VUF10472/NBI-74330 and VUF10085/AMG-487, 3H-quinazolin-4-one derivative VUF5834, Imidazolium compound VUF10132, and Quaternary ammonium anilide TAK-779
Compound Description: These five nonpeptidergic compounds, belonging to different chemical classes, act as CXCR3 chemokine receptor antagonists. [] They block the action of chemokines CXCL10 and CXCL11 at human CXCR3, which plays a role in inflammatory diseases. [] These compounds act as noncompetitive antagonists and exhibit inverse agonistic properties at CXCR3. []
Relevance: Although structurally diverse, these antagonists are included due to their shared focus on chemokine receptor activity, which often overlaps with kinase signaling pathways. This connection highlights the potential for exploring 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide and related structures for their impact on chemokine receptor modulation.
Compound Description: N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624) is a p38 inhibitor that has undergone Phase IIa clinical trials for treating chronic obstructive pulmonary disease. []
Relevance: While not directly sharing structural motifs with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, AZD7624's activity as a p38 inhibitor is relevant. This link suggests that 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, given its structural similarity to known kinase inhibitors, might also possess p38 inhibitory activity or be modified to target this kinase.
AZD9272 (3-fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) and AZD2066 [4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine]
Compound Description: AZD9272 and AZD2066 are both metabotropic glutamate receptor 5 (mGluR5) antagonists that have been clinically developed for analgesia. [] These compounds show distinctive psychoactive effects mediated by mGluR5 mechanisms, with AZD9272 exhibiting a much longer duration of action compared to other mGluR5 antagonists like MTEP. []
Relevance: Although AZD9272 and AZD2066 are structurally different from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, their role as mGluR5 antagonists is of interest. This is because mGluR5, a G-protein-coupled receptor, is known to interact with various intracellular signaling pathways, including some that are regulated by kinases. This connection could suggest possible areas for investigating the effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide and similar compounds on mGluR5 signaling.
4-fluoro-N-indan-2-yl-benzamide (AVE9488) and 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)
Compound Description: AVE9488 and AVE3085 are small-molecule compounds that increase endothelial nitric-oxide synthase (eNOS) expression and prevent eNOS uncoupling. [] They exert antiatherosclerotic effects, demonstrated by reduced neointima formation and plaque formation in mice models. []
Relevance: Despite their structural differences from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, AVE9488 and AVE3085 are noteworthy because they represent compounds targeting endothelial function and vascular health. This connection highlights the potential for investigating 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, or structurally related compounds, for similar applications in modulating vascular function and preventing cardiovascular diseases.
3-{7-substituted-6-1,3-benzothiazol-2-yl-1-({4-methylphenyl)sulfonyl)20thixo-2,3-dihydroquinazolin-4(1H)-one and 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl)benzamide derivatives
Compound Description: This series of fluoro-substituted benzothiazoles were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. []
Relevance: The 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl)benzamide derivatives from this series share a core structural feature with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, namely the presence of a 1,3-benzothiazole-2-yl connected to a benzamide moiety.
Compound Description: INCB3344 is a selective antagonist of the CCR2 receptor, which plays a critical role in inflammatory and neuropathic pain. [, ] Studies have shown that it effectively reverses pathological changes associated with pain, such as proinflammatory marker expression and ERK1/2 pathway activation in the spinal cord, and attenuates mechanical allodynia in animal models. [, ]
Relevance: Although structurally distinct from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, INCB3344's focus on pain modulation is relevant. This highlights a potential area of exploration for 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its analogs, considering the link between chemokine signaling and pain perception. ,
Compound Description: These are N-substituted-3-chloro-2-azetidinones synthesized and characterized as potential anti-inflammatory and anthelmintic agents. [, ] They showed significant anti-inflammatory activity in vitro, compared to standard drugs, using the protein denaturation method. [, ]
Relevance: These azetidinone derivatives share a crucial structural element with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: a 6-fluoro-substituted 1,3-benzothiazole-2-yl group attached to an amide moiety. This common feature highlights their structural similarity and suggests a potential relationship in their biological activities. ,
3,3′-difluorobenzaldazine (DFB), N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)
Compound Description: These four compounds act as positive allosteric modulators (PAMs) of the type 5 metabotropic glutamate (mGlu5) receptor. [] They modulate the frequency of Ca2+ oscillations induced by the mGlu5 receptor, potentially offering a way to pharmacologically modify downstream processes like transcriptional regulation. [] DFB and CDPPB primarily affect orthosteric agonist affinity, while ADX47273 exerts its influence through efficacy-driven modulation. []
Relevance: Although structurally dissimilar to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these PAMs are included because they target the mGlu5 receptor, known to interact with kinase-regulated pathways. This connection suggests an avenue for investigating the potential effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, or structurally related compounds, on mGlu5 signaling.
Compound Description: This group of compounds represents N-substituted-3-chloro-2-azetidinones synthesized and characterized for their potential anticonvulsant activity. [] They demonstrated significant anticonvulsant effects in a PTZ-induced seizure model, both at low and high concentrations. []
Relevance: These compounds, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, contain a 6-fluoro-substituted 1,3-benzothiazol-2-yl unit linked to an amide group. This shared structural feature suggests a potential link in their biological activities, especially considering the focus on neurological activity in both cases.
N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides 2a-l and thioureas 3a-c
Compound Description: These derivatives, featuring substituted piperazine rings, are benzothiazole-based compounds that have been theoretically studied using molecular orbital theory and density functional theory. [] A quantitative structure-activity relationship (QSAR) analysis was conducted to explore the relationship between their structures and biological activity. []
Relevance: These compounds, particularly the N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, share a significant structural resemblance to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Both classes contain a benzothiazole ring system linked to a substituted benzamide moiety. This strong structural similarity suggests a potential for shared biological activities and strengthens the categorization of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide within this broader class of benzothiazole-containing benzamides.
Compound Description: The choline salt of 4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide is a CD80 antagonist with good aqueous solubility, making it suitable for pharmaceutical use. []
Relevance: While lacking a benzothiazole unit, this compound shares a benzamide core with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, indicating a potential structural relationship. Further, both compounds feature fluorine substituents, suggesting a potential connection in their pharmacological properties.
Compound Description: This compound is a beta-2 adrenoreceptor agonist that is often combined with other active ingredients for treating respiratory diseases. []
Relevance: This compound shares the 1,3-benzothiazole core with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting a structural connection and placing both compounds within the broader class of benzothiazole-containing molecules.
3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981) and (R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)
Compound Description: These compounds are triaminotriazine aniline amides that act as highly selective p38 kinase inhibitors. [] They demonstrate potent inhibitory activity against p38 kinase, both in vitro and in vivo, and show efficacy in reducing TNF levels in LPS-challenged mice. [] PS200981 and PS166276 are structurally similar, with PS166276 being a more potent and less cytotoxic inhibitor. []
Relevance: Although structurally different from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these compounds are included due to their targeted activity against p38 kinase. This highlights a potential area for investigating the effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its structural analogs on p38 kinase modulation, given the structural similarity of the target compound to other known kinase inhibitors.
2-animo-6-ethoxybenzothiazole derivatives
Compound Description: This series of derivatives includes 2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate, 2-aminium-6-ethoxy-1,3-benzothiazol 5-carboxypentoate, N-(6-ethoxy-1,3-benzothiazol-2-yl) acetamide, 6-ethoxy-N-(pyridin-4-yl-methylene)-1,3-benzothiazol-2-amine, and 6-ethoxy-N-(2-furilmetilen)-1,3-benzothiazole-2-amine. These compounds demonstrate an ability to enhance physical performance in mice, potentially serving as lead compounds for developing drugs that improve physical endurance. []
Relevance: These derivatives share the core 6-ethoxybenzothiazole structure with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting a clear structural connection and placing both sets of compounds within a closely related chemical class.
Compound Description: These six compounds are related substances of iloperidone, an atypical antipsychotic medication. [] They are used for quality control purposes in iloperidone production and analysis. []
Relevance: Despite structural differences from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these compounds are included due to their association with iloperidone, a drug known to affect dopamine and serotonin receptors in the central nervous system. This association highlights a potential area for exploring the neurological effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its analogs, considering the known connection between kinase activity and neurotransmitter signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.